Bienvenue dans la boutique en ligne BenchChem!

SF1126

Cancer Therapeutics Drug Delivery Systems Integrin Targeting

SF1126 is a differentiated, water-soluble RGDS-peptide prodrug of LY294002 that overcomes the poor solubility and rapid clearance of conventional PI3K inhibitors. Its integrin αvβ3/α5β1-targeting domain enables selective tumor vascular delivery, validated by superior tumor growth inhibition versus non-targeted control SF1326 in glioma and prostate xenografts. In aggressive B-NHL models, SF1126 demonstrates significantly higher apoptotic potency than PI3Kδ-selective idelalisib. Phase I data show a favorable tolerability profile with no MTD reached, distinguishing it from oral pan-PI3K inhibitors like buparlisib. For preclinical programs requiring tumor-microenvironment-selective PI3K/mTOR blockade—particularly combination strategies in HCC with sorafenib—SF1126 is the optimal procurement choice.

Molecular Formula C39H48N8O14
Molecular Weight 852.8 g/mol
CAS No. 936487-67-1
Cat. No. B612133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSF1126
CAS936487-67-1
SynonymsSF-1126, SF1126, SF 1126
Molecular FormulaC39H48N8O14
Molecular Weight852.8 g/mol
Structural Identifiers
SMILESC1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)[O-])C(=O)NC(CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1
InChIKeySVNJBEMPMKWDCO-KCHLEUMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SF1126 (CAS 936487-67-1): A Vasculature-Targeted PI3K/mTOR Inhibitor Prodrug for Preclinical and Clinical Procurement


SF1126 is a peptidic prodrug inhibitor of pan-PI3K and mTORC1/2, designed as a water-soluble, RGD-containing peptide conjugate of the well-known PI3K inhibitor LY294002 [1]. This design confers targeted delivery to integrin αvβ3/α5β1-expressing tumor vasculature and tumor compartments [1]. SF1126 has advanced to Phase II clinical trials for solid tumors and B-cell malignancies, demonstrating a favorable safety profile and disease stabilization [2].

SF1126 (936487-67-1) vs. Generic Pan-PI3K/mTOR Inhibitors: Why Interchangeability is Not Supported


Generic substitution with small-molecule PI3K inhibitors like LY294002 or BKM120 is not supported for SF1126 due to its unique prodrug architecture. SF1126 is specifically engineered to overcome the poor aqueous solubility and rapid systemic clearance that plague its active moiety, LY294002 [1]. Furthermore, its integrin-targeting RGDS peptide domain provides a delivery mechanism that is absent in other pan-PI3K inhibitors, resulting in enhanced tumor accumulation and a distinct in vivo efficacy and tolerability profile [1]. These differences manifest as quantitative superiority in key preclinical models and a unique clinical safety record [2].

Quantitative Evidence for SF1126 (CAS 936487-67-1) Differentiation from Analogs


Enhanced Tumor Growth Inhibition via Integrin-Targeting: SF1126 vs. False-Targeted Prodrug SF1326

SF1126's integrin-binding RGDS peptide is essential for its in vivo antitumor activity. In a head-to-head comparison in U87MG glioma and PC3 prostate cancer xenograft models, SF1126 showed significantly enhanced tumor growth inhibition compared to a false-targeted prodrug control, SF1326 (which has an RADS peptide motif) [1]. This demonstrates that the specific integrin-targeting mechanism, not just prodrug solubility, is a critical driver of efficacy.

Cancer Therapeutics Drug Delivery Systems Integrin Targeting

Superior Cytotoxicity and Apoptosis Induction in B-Cell Malignancies: SF1126 vs. PI3Kδ-Selective Inhibitor CAL-101

SF1126 demonstrates superior preclinical activity compared to the PI3Kδ-selective inhibitor CAL-101 (idelalisib) in aggressive B-cell non-Hodgkin lymphoma (B-NHL) cell lines. In SUDHL-4 cells, SF1126 induced apoptosis in 25% of cells versus 12% for CAL-101; in TMD-8 cells, the induction was 23% for SF1126 versus 15% for CAL-101 [1]. Similarly, SF1126 inhibited cell proliferation more potently, with IC50 values of 3.28 μM (SUDHL-4) and 1.47 μM (TMD-8), compared to 5.62 μM and 5.31 μM for CAL-101, respectively [1].

B-Cell Lymphoma Apoptosis Drug Sensitivity

Validated Prodrug Approach for Overcoming Solubility and PK Deficits of LY294002

The development of SF1126 directly addresses the critical limitations of its parent molecule, LY294002, which is described as "not a viable drug candidate due to poor pharmacologic variables of insolubility and short half-life" [1]. In contrast, SF1126 is a water-soluble prodrug with favorable murine pharmacokinetics [1]. In a Phase I clinical trial, SF1126 exhibited a rapid conversion to its active metabolite, SF1101 (LY294002), which had a half-life (T1/2) of 1.2 ± 0.58 hours [2]. This profile enables systemic administration, which is not feasible with LY294002.

Pharmacokinetics Drug Formulation Solubility

High Potency in Colorectal Cancer Cell Killing: SF1126 vs. LY294002 and JQ1

In HT-29 colorectal cancer cells and primary human colon cancer cells, SF1126 at a concentration of 5 μM demonstrated greater potency in reducing cell viability and inducing apoptosis than its active component LY294002 (5 μM) or the BRD4 inhibitor JQ1 (5 μM) used as single agents or in combination [1]. This suggests that SF1126's dual PI3K/BRD4 inhibitory activity confers a therapeutic advantage over targeting either pathway alone.

Colorectal Cancer Combination Therapy Cytotoxicity

Clinically Tolerated Dual PI3K/mTOR Inhibition: SF1126 Phase I Safety Profile vs. Other PI3K Inhibitors

SF1126 has demonstrated a favorable safety profile in a Phase I clinical trial involving 44 patients with advanced solid tumors and B-cell malignancies. The maximum tolerated dose (MTD) was not reached up to the maximum administered dose (MAD) of 1110 mg/m²/day, with most toxicities being Grade 1 or 2 [1]. This contrasts with other pan-PI3K inhibitors, such as buparlisib (BKM120), which has well-documented, dose-limiting on-target toxicities including hyperglycemia, rash, and mood disorders that have complicated its clinical development [2].

Clinical Trial Safety Tolerability

Optimal Application Scenarios for SF1126 (936487-67-1) Based on Verified Evidence


Advanced B-Cell Malignancy Research Models

For in vitro and in vivo studies of aggressive B-cell non-Hodgkin lymphoma (B-NHL), including diffuse large B-cell lymphoma (DLBCL), SF1126 is the superior choice over PI3Kδ-selective inhibitors like CAL-101 (idelalisib). Quantitative evidence demonstrates SF1126's significantly higher potency in inducing apoptosis and inhibiting proliferation across multiple B-NHL cell lines [1]. Researchers can expect a more robust and reliable on-target effect due to its pan-PI3K/mTOR inhibition profile [1].

Tumor Models Requiring Vascular-Targeted Drug Delivery

SF1126 is uniquely suited for preclinical oncology studies where selective delivery to the tumor microenvironment is critical. Its RGDS peptide confers enhanced binding to integrins αvβ3/α5β1, which are highly expressed on tumor vasculature. This mechanism has been directly validated to provide superior tumor growth inhibition compared to a non-targeting prodrug control (SF1326) in glioma and prostate cancer xenograft models [2]. It is the optimal choice when the research goal involves studying or leveraging integrin-mediated drug delivery to tumors.

Combination Therapy Regimens in Hepatocellular Carcinoma (HCC)

SF1126 has demonstrated synergistic activity when combined with sorafenib in hepatocellular carcinoma (HCC) models, effectively inhibiting cell proliferation and inducing apoptosis by targeting both PI3K/AKT/mTOR and Ras/Raf/MAPK signaling pathways [3]. This makes it a compelling agent for preclinical studies investigating novel combination therapies for HCC, where single-agent PI3K inhibitors have shown limited clinical benefit.

Clinical Studies Requiring a Tolerable Pan-PI3K/mTOR Inhibitor

For clinical research programs that have been limited by the narrow therapeutic window of oral pan-PI3K inhibitors like buparlisib (BKM120), SF1126 offers a differentiated alternative. Its Phase I safety data indicates a favorable tolerability profile with no MTD reached and mostly Grade 1/2 adverse events [4]. This profile supports its investigation in patient populations and combination regimens where the significant on-target toxicities of other PI3K inhibitors (e.g., hyperglycemia, rash) are a major concern [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for SF1126

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.